An In-depth Technical Guide to 1-Oxaspiro[3.5]nonane (CAS 185-18-2)
An In-depth Technical Guide to 1-Oxaspiro[3.5]nonane (CAS 185-18-2)
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Oxaspiro[3.5]nonane, a unique spirocyclic ether, represents a compelling structural motif in modern chemistry. Characterized by the fusion of an oxetane ring and a cyclohexane ring, this molecule offers a three-dimensional architecture that is of increasing interest in medicinal chemistry and materials science. This guide provides a comprehensive overview of the core properties, synthesis, spectral characteristics, and potential applications of 1-Oxaspiro[3.5]nonane, serving as a critical resource for researchers exploring its utility as a versatile building block.
Introduction: The Emerging Significance of Spirocyclic Oxetanes
Spirocyclic scaffolds have garnered considerable attention in drug discovery due to their inherent three-dimensionality and structural rigidity, which can lead to improved physicochemical properties compared to their linear or planar counterparts.[1] Among these, spirocyclic oxetanes, such as 1-Oxaspiro[3.5]nonane, are emerging as valuable bioisosteres for more common motifs like morpholine.[2] The incorporation of the strained four-membered oxetane ring can significantly influence a molecule's polarity, metabolic stability, and conformational preferences, making it a powerful tool for fine-tuning the properties of bioactive compounds.[3][4] This guide focuses specifically on the parent scaffold, 1-Oxaspiro[3.5]nonane, to provide a foundational understanding for its application in advanced chemical synthesis.
Molecular and Physical Properties
1-Oxaspiro[3.5]nonane is a colorless liquid under standard conditions. Its fundamental properties are summarized in the table below. The spirocyclic structure, combining a polar ether functionality with a nonpolar cycloalkane, results in a compound with moderate lipophilicity.
| Property | Value | Source |
| CAS Number | 185-18-2 | [5] |
| Molecular Formula | C₈H₁₄O | [5] |
| Molecular Weight | 126.20 g/mol | [5] |
| IUPAC Name | 1-oxaspiro[3.5]nonane | [5] |
| Boiling Point | 160.1 °C at 760 mmHg | Finetech Industry Limited |
| Density | 0.97 g/cm³ | Finetech Industry Limited |
| Refractive Index | 1.477 | Finetech Industry Limited |
| Flash Point | 38.4 °C | Finetech Industry Limited |
| LogP (calculated) | 1.8 | [5] |
Synthesis and Handling
While specific, detailed experimental procedures for the synthesis of 1-Oxaspiro[3.5]nonane are not widely published in peer-reviewed literature, plausible synthetic routes can be devised based on established methodologies for oxetane and spirocycle formation.
Proposed Synthetic Protocol: Intramolecular Cyclization of a Diol
A robust and common method for the synthesis of cyclic ethers is the intramolecular Williamson ether synthesis or a related cyclization of a diol. For 1-Oxaspiro[3.5]nonane, the logical precursor is 1,1-cyclohexanedimethanol.
Reaction Scheme:
A proposed two-step synthesis of 1-Oxaspiro[3.5]nonane.
Step-by-Step Methodology:
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Monotosylation of 1,1-Cyclohexanedimethanol:
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Dissolve 1,1-cyclohexanedimethanol (1 equivalent) in anhydrous pyridine at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
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Slowly add a solution of p-toluenesulfonyl chloride (TsCl) (1 equivalent) in a minimal amount of anhydrous pyridine to the cooled solution. The use of one equivalent of TsCl favors the formation of the monotosylated product.
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Stir the reaction mixture at 0 °C for several hours and then allow it to warm to room temperature overnight.
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Quench the reaction by the slow addition of cold water.
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Extract the product with a suitable organic solvent (e.g., ethyl acetate).
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Wash the organic layer sequentially with dilute HCl (to remove pyridine), saturated sodium bicarbonate solution, and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel to isolate the monotosylated intermediate.
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Intramolecular Cyclization:
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Dissolve the purified monotosylated intermediate (1 equivalent) in a suitable anhydrous aprotic solvent, such as tetrahydrofuran (THF).
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Add a strong base, such as sodium hydride (NaH) (1.1 equivalents), portion-wise to the solution at room temperature under an inert atmosphere.
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Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
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Upon completion, cool the reaction to room temperature and carefully quench the excess NaH with the slow addition of water.
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Extract the product with an organic solvent and wash the organic layer with brine.
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Dry the organic layer, filter, and concentrate under reduced pressure.
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Purify the resulting 1-Oxaspiro[3.5]nonane by distillation.
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Alternative Synthetic Route: The Paternò-Büchi Reaction
The Paternò-Büchi reaction, a photochemical [2+2] cycloaddition between a carbonyl compound and an alkene, is a direct method for the synthesis of oxetanes.[6] In principle, 1-Oxaspiro[3.5]nonane could be synthesized via the reaction of cyclohexanone with ethylene. However, this approach can be challenging due to the gaseous nature of ethylene and potential side reactions.
The Paternò-Büchi reaction for the synthesis of 1-Oxaspiro[3.5]nonane.
Safety and Handling
As with all chemicals, 1-Oxaspiro[3.5]nonane should be handled with appropriate safety precautions in a well-ventilated fume hood.
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Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.
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Handling: Avoid contact with skin and eyes. Avoid inhalation of vapors.
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Storage: Store in a tightly sealed container in a cool, dry place away from ignition sources. Ethers can form explosive peroxides upon prolonged exposure to air and light.
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Disposal: Dispose of in accordance with local, state, and federal regulations.
Spectroscopic Characterization (Predicted)
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show two main groups of signals: those corresponding to the cyclohexane ring and those for the oxetane ring.
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Oxetane Protons: The methylene protons on the oxetane ring adjacent to the oxygen (C2 and C4) are expected to appear as a triplet around 4.2-4.6 ppm . The protons on C3 of the oxetane ring would likely appear as a quintet around 2.4-2.7 ppm .
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Cyclohexane Protons: The ten protons of the cyclohexane ring will likely appear as a broad multiplet in the upfield region, between 1.2 and 1.8 ppm .
¹³C NMR Spectroscopy
The carbon NMR spectrum should display distinct signals for the carbons in each ring.
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Spiro Carbon (C5): The spiro carbon, being quaternary and part of a strained ring, is expected to have a chemical shift in the range of 75-85 ppm .
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Oxetane Carbons (C2, C4): The carbons adjacent to the oxygen in the oxetane ring are predicted to be in the range of 70-75 ppm .
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Oxetane Carbon (C3): The C3 carbon of the oxetane is expected around 30-35 ppm .
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Cyclohexane Carbons: The carbons of the cyclohexane ring will appear in the aliphatic region, typically between 20 and 40 ppm .
Infrared (IR) Spectroscopy
The IR spectrum will be dominated by C-H and C-O stretching and bending vibrations.
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C-H Stretching: Strong absorptions are expected in the 2850-3000 cm⁻¹ region, characteristic of sp³ C-H bonds.
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C-O-C Stretching: A strong, characteristic band for the cyclic ether C-O-C stretching vibration should appear in the 950-1150 cm⁻¹ region.
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CH₂ Scissoring and Bending: Absorptions in the 1440-1470 cm⁻¹ region are expected for the CH₂ groups.
Mass Spectrometry
In mass spectrometry with electron ionization (EI), the molecular ion peak (M⁺) would be observed at m/z = 126 . Common fragmentation patterns for cyclic ethers would likely involve ring-opening and subsequent fragmentation of the cyclohexane ring, leading to characteristic lower mass fragments.
Reactivity and Applications in Drug Development
The reactivity of 1-Oxaspiro[3.5]nonane is primarily dictated by the strained oxetane ring, which is susceptible to ring-opening reactions under acidic conditions or with strong nucleophiles. This reactivity can be harnessed for further functionalization.
The primary interest in 1-Oxaspiro[3.5]nonane and related structures in drug development lies in their use as bioisosteres .
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Morpholine Bioisostere: Spirocyclic oxetanes are being investigated as metabolically more stable alternatives to the morpholine moiety, a common functional group in many approved drugs.[2] The oxetane's oxygen atom can act as a hydrogen bond acceptor, mimicking the functionality of morpholine while offering a different three-dimensional profile and potentially improved metabolic stability.[3]
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Modulation of Physicochemical Properties: The introduction of a spiro-oxetane can significantly alter a molecule's solubility, lipophilicity, and metabolic profile.[2] These modifications are crucial for optimizing the absorption, distribution, metabolism, and excretion (ADME) properties of drug candidates.
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Scaffold for Novel Chemical Space: As a rigid, three-dimensional building block, 1-Oxaspiro[3.5]nonane provides a unique scaffold for the synthesis of novel compound libraries, enabling the exploration of new areas of chemical space.[1]
Conclusion
1-Oxaspiro[3.5]nonane is a structurally intriguing molecule with significant potential as a building block in medicinal chemistry and organic synthesis. While detailed experimental data for this specific compound is sparse, its properties and reactivity can be reliably predicted based on related structures. Its role as a metabolically stable bioisostere for common heterocycles like morpholine makes it a valuable tool for drug discovery programs aiming to optimize the pharmacokinetic profiles of lead compounds. The synthetic strategies outlined in this guide provide a foundation for the preparation of this and related spirocyclic oxetanes, paving the way for further investigation into their applications.
References
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Mykhailiuk, P. K. (2021). Applications of oxetanes in drug discovery and medicinal chemistry. RSC Medicinal Chemistry, 12(8), 1247-1265. Available at: [Link]
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